2-((4-Methoxy-3-methylphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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Description
2-((4-Methoxy-3-methylphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C24H28N2O6S and its molecular weight is 472.56. The purity is usually 95%.
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Biological Activity
The compound 2-((4-Methoxy-3-methylphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic molecule with potential therapeutic applications. Its unique structure suggests possible interactions with biological targets that could lead to significant pharmacological effects. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a tetrahydropyrrolo[1,2-a]pyrazine core substituted with sulfonyl and methoxy groups. The presence of these functional groups is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H24N2O5S |
Molecular Weight | 396.48 g/mol |
Solubility | Soluble in DMSO and ethanol |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, which can alter various signaling pathways in cells. The sulfonyl group is particularly noteworthy for its potential to form strong interactions with amino acid residues in proteins.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF7 (breast cancer) : IC50 values around 3.79 µM.
- A549 (lung cancer) : IC50 values reported at 26 µM for related compounds.
- Hep-2 (laryngeal cancer) : Significant inhibition noted with IC50 values around 3.25 mg/mL for structurally similar compounds.
These findings suggest that the compound may also possess anticancer properties, warranting further investigation.
Anti-inflammatory Effects
Compounds derived from pyrazole and similar scaffolds have been documented for their anti-inflammatory properties. The sulfonamide functionality may contribute to modulating inflammatory responses by inhibiting key enzymes involved in inflammation.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Pyrazole Derivatives : A study published in MDPI highlighted that pyrazole derivatives exhibited significant anticancer activity against MCF7 and A549 cell lines, indicating a potential pathway for the tested compound's efficacy .
- Enzyme Inhibition Studies : Research has shown that sulfonamide derivatives can inhibit carbonic anhydrase and other enzymes critical in cancer progression .
- Cytotoxicity Assessments : Various derivatives were screened for cytotoxicity against multiple cell lines, showing promising results that suggest the need for further exploration of the specific compound's effects .
Properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)sulfonyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6S/c1-16-13-18(8-9-20(16)29-2)33(27,28)26-12-11-25-10-6-7-19(25)23(26)17-14-21(30-3)24(32-5)22(15-17)31-4/h6-10,13-15,23H,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJOSQURAJUXNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.